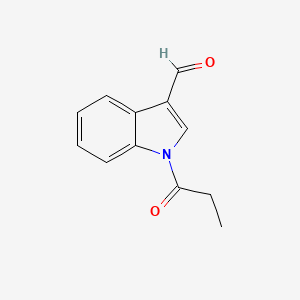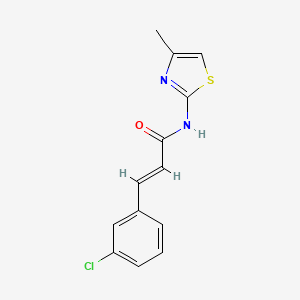
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone, also known as EBF, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. EBF is a heterocyclic compound that contains a furanone ring, which is a five-membered ring with an oxygen atom and a double bond. EBF has been shown to have a range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Mecanismo De Acción
The mechanism of action of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has been shown to inhibit the activity of quorum sensing systems in bacteria, which are responsible for regulating gene expression and virulence. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has also been shown to inhibit the activity of certain kinases and phosphatases in cells, which are involved in a range of cellular processes.
Biochemical and Physiological Effects
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial biofilm formation, the induction of apoptosis in cancer cells, and the modulation of immune responses. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its unique chemical structure, which allows it to interact with a range of biological targets. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone is also relatively easy to synthesize and has been well-characterized in the literature. However, one limitation of using 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are many potential future directions for research involving 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone, including:
1. Developing new synthetic methods for 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone that are more efficient and environmentally friendly.
2. Investigating the potential therapeutic applications of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in treating cancer and other diseases.
3. Studying the mechanism of action of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in more detail to better understand its biological effects.
4. Developing new derivatives of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone with improved pharmacological properties.
5. Exploring the use of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone as a tool for studying protein-ligand interactions and other biological processes.
Overall, 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone is a valuable compound for scientific research due to its unique chemical properties and range of biological effects. Further research is needed to fully understand the potential applications of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in various fields, including medicine, biochemistry, and microbiology.
Métodos De Síntesis
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone can be synthesized through a multi-step process that involves the condensation of 2-ethoxybenzaldehyde and phenylacetic acid in the presence of a catalyst, followed by cyclization of the resulting intermediate with acetic anhydride and a catalyst. This synthesis method has been well-established and is widely used in the research community.
Aplicaciones Científicas De Investigación
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has been used in a variety of scientific research applications, including as a probe for studying protein-ligand interactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for treating cancer and other diseases. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has also been used as a model compound for studying the mechanism of action of other furanone-containing compounds.
Propiedades
IUPAC Name |
(3E)-3-[(2-ethoxyphenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-2-21-17-11-7-6-10-15(17)12-16-13-18(22-19(16)20)14-8-4-3-5-9-14/h3-13H,2H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUYSDJPHRXVDB-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(2-ethoxybenzylidene)-5-phenylfuran-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)





![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)
![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
